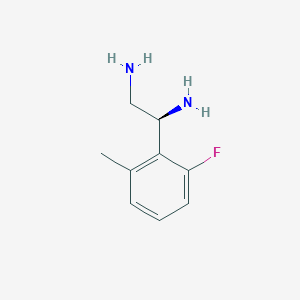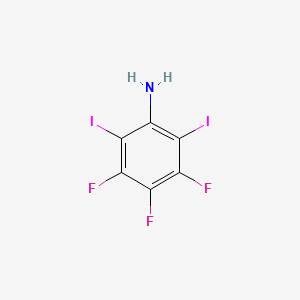
3,4,5-Trifluoro-2,6-diiodo-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trifluoro-2,6-diiodo-phenylamine is a chemical compound with the molecular formula C₆H₂F₃I₂N and a molecular weight of 398.89 g/mol . This compound is characterized by the presence of trifluoromethyl and diiodo groups attached to a phenylamine core. It is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluoro-2,6-diiodo-phenylamine typically involves the halogenation of a fluorinated phenylamine precursor. The process includes:
Starting Material: A fluorinated phenylamine.
Halogenation: Introduction of iodine atoms at the 2 and 6 positions using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trifluoro-2,6-diiodo-phenylamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce quinones or other oxidized forms.
Applications De Recherche Scientifique
3,4,5-Trifluoro-2,6-diiodo-phenylamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,4,5-Trifluoro-2,6-diiodo-phenylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and diiodo groups can enhance binding affinity and specificity to these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trifluoro-2,6-diiodo-benzene
- 3,4,5-Trifluoro-2,6-diiodo-aniline
- 3,4,5-Trifluoro-2,6-diiodo-phenol
Uniqueness
3,4,5-Trifluoro-2,6-diiodo-phenylamine is unique due to the presence of both trifluoromethyl and diiodo groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C6H2F3I2N |
|---|---|
Poids moléculaire |
398.89 g/mol |
Nom IUPAC |
3,4,5-trifluoro-2,6-diiodoaniline |
InChI |
InChI=1S/C6H2F3I2N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 |
Clé InChI |
BENZJRHPAGMLGB-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1I)F)F)F)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


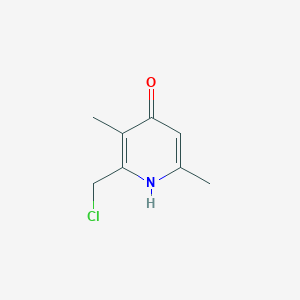
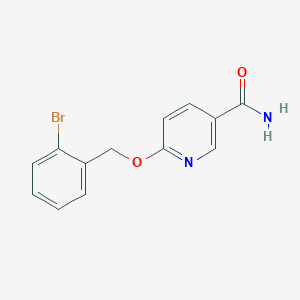
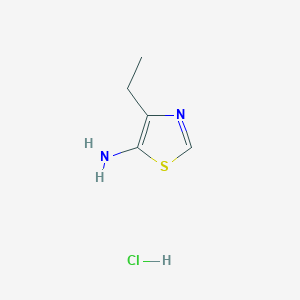
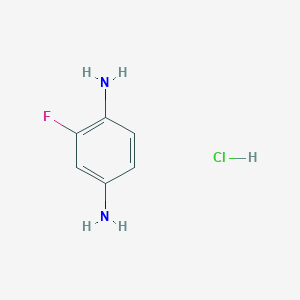



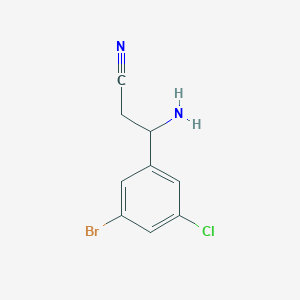

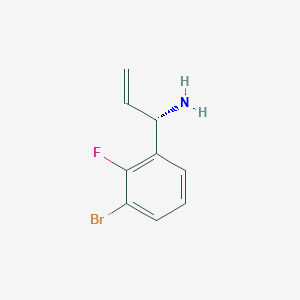
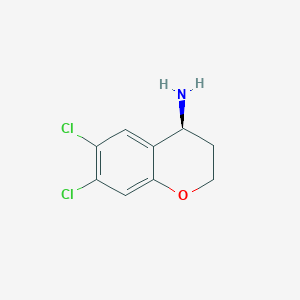
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13036631.png)

